molecular formula C16H13FN4O B278912 N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278912
M. Wt: 296.3 g/mol
InChI Key: IQHUAEDKQJBJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the inhibition of specific enzymes and pathways that are involved in cell growth and survival. N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of the enzyme AKT, which plays a critical role in regulating cell survival and proliferation. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in metastasis.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to the use of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. One of the main limitations is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications. Additionally, the mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, which limits our ability to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of research is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its potential therapeutic applications. In vivo studies are also needed to evaluate the safety and efficacy of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a therapeutic agent. Finally, the development of novel derivatives of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-fluorobenzonitrile and 4-methylphenylhydrazine in the presence of a base and a catalyst. The resulting intermediate is then subjected to a cyclization reaction with ethyl acetoacetate to yield N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been its role as a potential anticancer agent. Studies have shown that N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells by targeting specific biochemical pathways. Additionally, N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H13FN4O/c1-11-2-8-14(9-3-11)21-10-18-15(20-21)16(22)19-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,19,22)

InChI Key

IQHUAEDKQJBJBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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